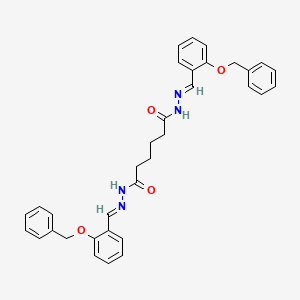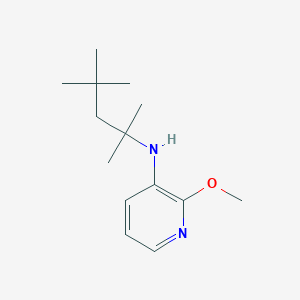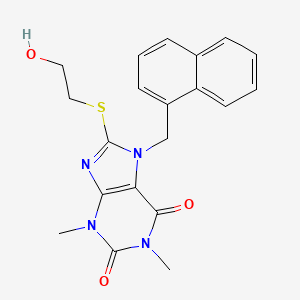
Magnesiumoleat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium oleate is a chemical compound with the empirical formula C36H66MgO4 and a molecular weight of 587.21. It is a magnesium salt of oleic acid, a fatty acid commonly found in various animal and vegetable fats and oils. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Magnesium oleate can be synthesized through an ion exchange method. This involves mixing alkali or alkaline earth metal oleate with a metal inorganic compound in a solvent containing both a water phase and an oil phase. The mixture is then heated, stirred, and reacted for a certain period to form a layered mixed solution. The oil phase is evaporated and separated to obtain high-purity magnesium oleate . This method is advantageous due to its low preparation cost, environmental friendliness, and ease of industrialization.
Análisis De Reacciones Químicas
Magnesium oleate undergoes various chemical reactions, including:
Oxidation: Magnesium oleate can be oxidized to form magnesium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: Magnesium oleate can participate in substitution reactions where the oleate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents like hydrogen.
Aplicaciones Científicas De Investigación
Magnesium oleate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various inorganic nanomaterials.
Biology: Magnesium oleate is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic applications, including its use in drug delivery systems.
Mecanismo De Acción
The mechanism of action of magnesium oleate involves its interaction with various molecular targets and pathways. As a magnesium salt, it can modulate ion channels and act as a cofactor for enzymatic reactions. Magnesium oleate can also interact with cell membranes, influencing their fluidity and permeability. These interactions contribute to its effects in biological systems .
Comparación Con Compuestos Similares
Magnesium oleate can be compared with other magnesium salts of fatty acids, such as magnesium stearate and magnesium palmitate. While all these compounds share similar properties, magnesium oleate is unique due to its specific fatty acid component, oleic acid. This gives it distinct physical and chemical properties, making it suitable for specific applications. Similar compounds include:
- Magnesium stearate
- Magnesium palmitate
- Magnesium myristate
Magnesium oleate stands out due to its unique combination of magnesium and oleic acid, which imparts specific characteristics and applications not found in other magnesium salts.
Propiedades
Fórmula molecular |
C36H66MgO4 |
|---|---|
Peso molecular |
587.2 g/mol |
Nombre IUPAC |
magnesium;(Z)-octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; |
Clave InChI |
TYYXXEAZZVHRDF-CVBJKYQLSA-L |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Mg+2] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-((E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12051304.png)


![[(1S,2R,3S,6S,9S,10R,14R,17S,18R,19S)-12-ethyl-19-hydroxy-17-methoxy-14-methyl-4-oxo-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-9-yl] benzoate;hydrochloride](/img/structure/B12051311.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12051316.png)
![6-Amino-3-ethyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12051322.png)
![(5E)-2-(4-butoxyphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12051329.png)
![2-[(methylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12051332.png)
![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12051344.png)


![3-(2-bromophenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12051361.png)


